
Methyl 4-methyl-3,5-dioxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-3,5-dioxohexanoate is an organic compound with the molecular formula C7H10O4. It is a derivative of hexanoic acid and is characterized by the presence of two keto groups (dioxo) and a methyl ester group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Cobalt-Mediated Alkylation: One common synthetic route involves the cobalt-mediated regioselective alkylation of methyl 3,5-dioxohexanoate. This method allows for the preparation of 5-alkyl derivatives of 4-hydroxy-6-methyl-2-pyrone.
Cyclization Reaction: The alkylation product can be further cyclized using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield 5-alkyl-4-hydroxy-6-methyl-2-pyrones.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above, with optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in different derivatives.
Substitution: Substitution reactions can occur at the ester group, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and their derivatives.
Reduction Products: Hydroxylated derivatives of the original compound.
Substitution Products: Ester derivatives with different substituents.
Scientific Research Applications
Methyl 4-methyl-3,5-dioxohexanoate is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 4-methyl-3,5-dioxohexanoate exerts its effects depends on the specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical reactions. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 3,5-dioxohexanoate: A closely related compound with a similar structure but lacking the methyl group at the 4-position.
Methyl 2,4-dioxohexanoate: Another derivative with keto groups at different positions.
Uniqueness: Methyl 4-methyl-3,5-dioxohexanoate is unique due to its specific arrangement of keto groups and the presence of the methyl ester group, which influences its reactivity and applications.
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
methyl 4-methyl-3,5-dioxohexanoate |
InChI |
InChI=1S/C8H12O4/c1-5(6(2)9)7(10)4-8(11)12-3/h5H,4H2,1-3H3 |
InChI Key |
XWWLSHHBTXONFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)C(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



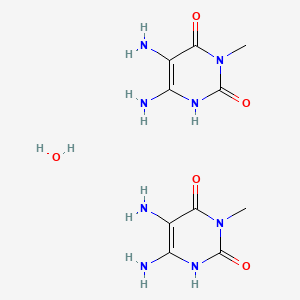
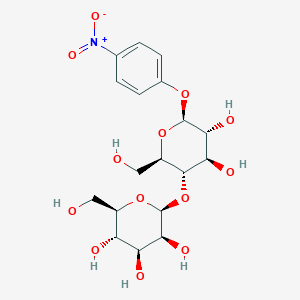
![4-bromo-N-[1-(dimethylamino)ethylidene]benzamide](/img/structure/B15352446.png)

![[(2S,3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate](/img/structure/B15352460.png)
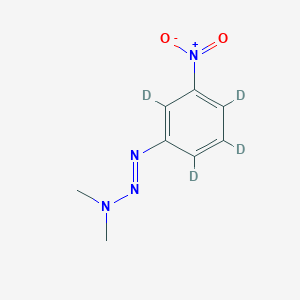
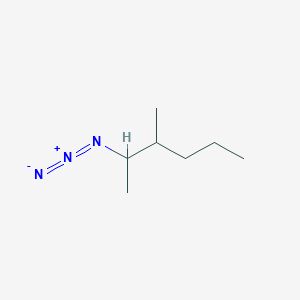

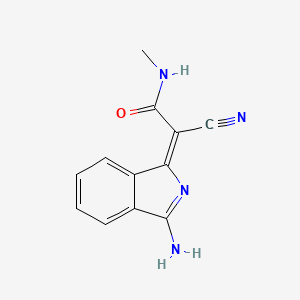

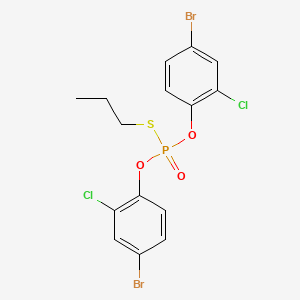
![N-[5-bromo-1-(2-methoxyphenyl)indol-7-yl]cyclopropanecarboxamide](/img/structure/B15352506.png)
![tert-Butyl 4'-Chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B15352511.png)
